

Dehydroacetic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Dehydroacetic acid

Cat. No.: B1670194

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An In-depth Technical Guide on **Dehydroacetic Acid** (DHA)

Audience: Researchers, scientists, and drug development professionals.

Core Identity and Molecular Structure

Dehydroacetic acid (DHA) is a pyrone derivative with the chemical formula $C_8H_8O_4$. It is a versatile organic compound used across several industries, notably as a preservative in cosmetics and personal care products due to its broad-spectrum antimicrobial properties.^{[1][2][3]}

- CAS Number: 520-45-6
- IUPAC Name: 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one
- Molecular Formula: $C_8H_8O_4$
- Molecular Weight: 168.15 g/mol
- SMILES: CC(=O)C1=C(O)OC(C)=CC1=O
- InChI Key: PGRHXDWITVMQBC-UHFFFAOYSA-N

Dehydroacetic acid exists in tautomeric forms, primarily the enol form (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) and the keto form. Its structure contains both nucleophilic and

electrophilic centers, contributing to its reactivity and utility as a precursor in the synthesis of other heterocyclic compounds.

Quantitative Data

A summary of the key physicochemical and toxicological properties of **dehydroacetic acid** is presented below for easy reference and comparison.

Physicochemical Properties

Property	Value	Source
Appearance	White to off-white crystalline powder	[1]
Melting Point	109-111 °C	
Boiling Point	269.9 °C	
pKa	4	
Solubility (g/100g at 25°C)		
Water	<0.1	
Ethanol	3	
Propylene Glycol	1.7	
Glycerin	<0.1	
Olive Oil	<1.6	

Toxicological Data

Test	Species	Route	Value	Source
LD ₅₀	Rat	Oral	1000 mg/kg	
LD ₅₀	Mouse	Oral	1330 mg/kg	

Spectroscopic Data

Spectrum Type	Peak Position(s)	Assignment
¹ H-NMR (in CDCl ₃)	δ ~2.2 ppm (s, 3H)	-CH ₃ (on pyran ring)
	δ ~2.6 ppm (s, 3H)	-C(O)CH ₃ (acetyl group)
	δ ~5.9 ppm (s, 1H)	Vinylic proton on pyran ring
	δ ~17.0 ppm (s, 1H)	Enolic -OH
¹³ C-NMR (in CDCl ₃)	δ ~20 ppm	-CH ₃ (on pyran ring)
	δ ~30 ppm	-C(O)CH ₃ (acetyl group)
	δ ~98 ppm	Vinylic CH on pyran ring
	δ ~105 ppm	Quaternary carbon (acetyl-substituted)
	δ ~162 ppm	Quaternary carbon (methyl-substituted)
	δ ~168 ppm	C=O (lactone)
	δ ~180 ppm	C-OH (enol)
	δ ~201 ppm	C=O (acetyl)
	FT-IR (KBr)	~3000 cm ⁻¹ (broad) O-H stretch (intramolecular H-bond)
	~1720 cm ⁻¹ (strong)	C=O stretch (lactone)
	~1640 cm ⁻¹ (strong)	C=O stretch (acetyl ketone, H-bonded)
	~1560 cm ⁻¹ (strong)	C=C stretch (pyran ring)

Experimental Protocols

Detailed methodologies for the synthesis, analysis, and antimicrobial efficacy testing of **dehydroacetic acid** are provided below.

Synthesis of Dehydroacetic Acid

This protocol is adapted from a standard organic synthesis procedure involving the self-condensation of ethyl acetoacetate.

Materials:

- Ethyl acetoacetate (freshly distilled)
- Sodium bicarbonate (NaHCO_3)
- Toluene
- Ethanol (for recrystallization)

Procedure:

- Place 100 g (0.78 mole) of freshly vacuum-distilled ethyl acetoacetate and 0.05 g of sodium bicarbonate into a 250-mL flask equipped with a reflux condenser.
- Heat the mixture in a suitable heating mantle. The reaction progress can be monitored by the distillation of ethanol.
- Continue heating for 7-8 hours, or until the temperature of the liquid in the flask reaches 200–210 °C. During this time, approximately 27 g of distillate (mostly ethanol) will be collected. The reaction mixture will turn dark brown.
- While the residue is still hot, transfer it to a distillation flask and perform a vacuum distillation.
- Collect the fraction boiling up to 140 °C at a pressure of 12 mm Hg. This fraction is the crude **dehydroacetic acid**. The yield of crude product is approximately 34 g (53%).
- For purification, recrystallize the crude product from ethanol (using approximately 2 mL of ethanol per gram of crude product) to obtain a purer product with a melting point of 108 °C.

HPLC Analysis of Dehydroacetic Acid in a Cosmetic Product

This protocol outlines a method for the quantitative determination of **dehydroacetic acid** in a cosmetic formulation using reversed-phase high-performance liquid chromatography (HPLC).

Materials and Equipment:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., TSK gel ODS-80TM, 5 μ m, 150 x 4.6 mm)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Tetra-n-butylammonium (TBA) hydroxide
- Phosphoric acid
- Solid-Phase Extraction (SPE) cartridges (e.g., Bond-Elut SI)
- **Dehydroacetic acid** analytical standard

Procedure:

- Standard Preparation: Prepare a stock solution of **dehydroacetic acid** in methanol. From this stock, create a series of calibration standards at different concentrations.
- Sample Preparation (Solid-Phase Extraction): a. Accurately weigh a portion of the cosmetic sample and dissolve or suspend it in a suitable solvent. b. Pass the sample solution through a Bond-Elut SI SPE cartridge. c. Wash the cartridge to remove interfering substances. d. Elute the **dehydroacetic acid** from the cartridge with methanol. e. Dilute the eluate to a known volume with the mobile phase.
- Chromatographic Conditions:
 - Mobile Phase: A mixture of water and methanol (65:35, v/v) containing 2.5 mM TBA hydroxide, with the pH adjusted to 7.0 using phosphoric acid.
 - Flow Rate: 1.0 mL/min (typical, may require optimization).
 - Column Temperature: Ambient or controlled (e.g., 25 °C).

- Detection: UV at 235 nm.
- Injection Volume: 20 μ L (typical).
- Analysis: a. Inject the calibration standards to generate a standard curve. b. Inject the prepared sample solution. c. Quantify the amount of **dehydroacetic acid** in the sample by comparing its peak area to the standard curve.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a generalized broth microdilution method to determine the minimum concentration of **dehydroacetic acid** required to inhibit the growth of specific microorganisms (e.g., *Staphylococcus aureus*, *Pseudomonas aeruginosa*, *Candida albicans*, *Aspergillus niger*).

Materials and Equipment:

- Sterile 96-well microtiter plates
- **Dehydroacetic acid** stock solution (sterilized)
- Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
- Microbial cultures (standardized to 0.5 McFarland turbidity)
- Microplate reader or visual inspection

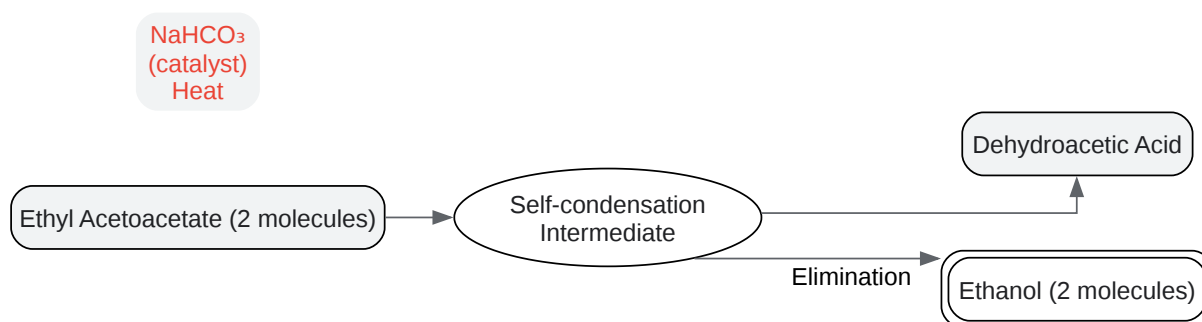
Procedure:

- Plate Preparation: a. Add 100 μ L of sterile broth to all wells of a 96-well plate. b. Add 100 μ L of the **dehydroacetic acid** stock solution to the first column of wells, creating a 1:2 dilution. c. Perform serial two-fold dilutions by transferring 100 μ L from the first column to the second, and so on, across the plate. Discard the final 100 μ L from the last column. This creates a gradient of **dehydroacetic acid** concentrations.
- Inoculation: a. Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5

- $\times 10^5$ CFU/mL in the wells). b. Inoculate each well (except for a sterility control well) with the microbial suspension. c. Include a positive growth control well (broth and inoculum, no **dehydroacetic acid**) and a sterility control well (broth only).
- Incubation: a. Cover the plate and incubate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria; 25-30 °C for 48-72 hours for fungi).
 - Result Determination: a. The MIC is determined as the lowest concentration of **dehydroacetic acid** at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.

Visualizations

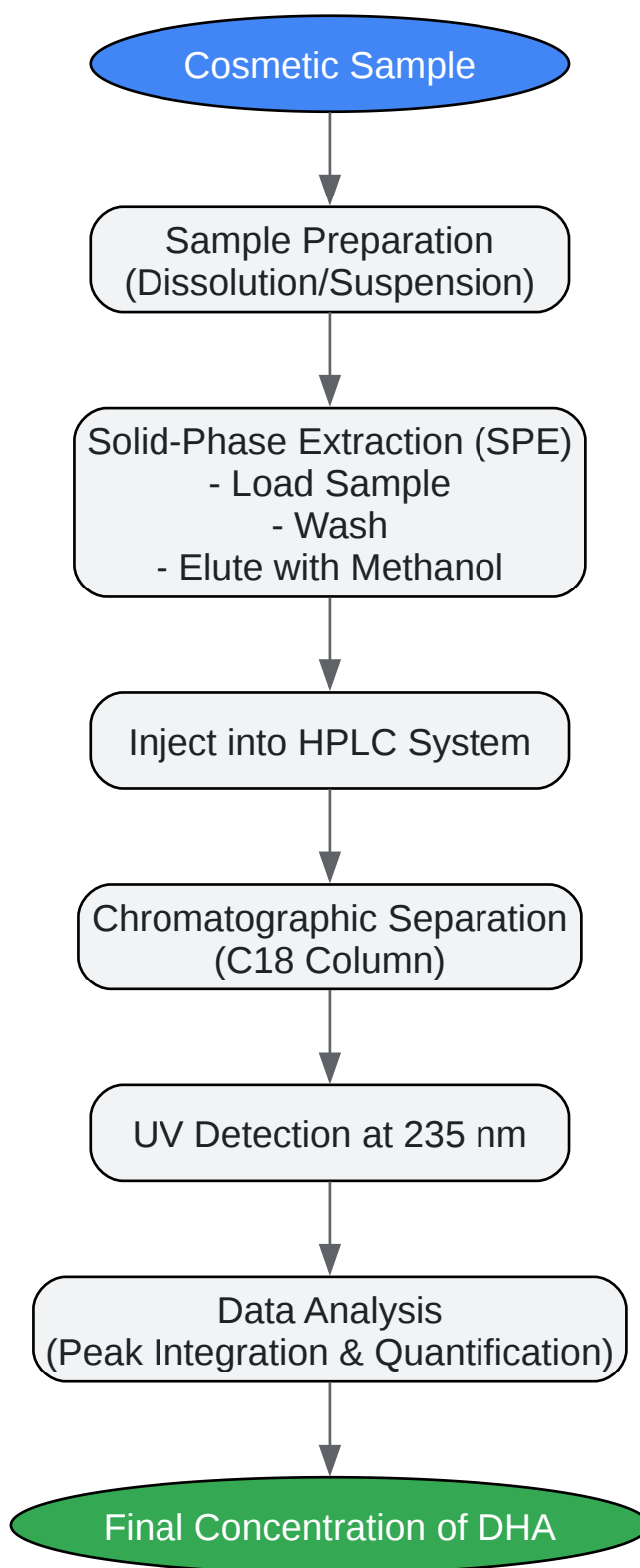
Synthesis Pathway



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Caption: Synthesis of **Dehydroacetic Acid** from Ethyl Acetoacetate.

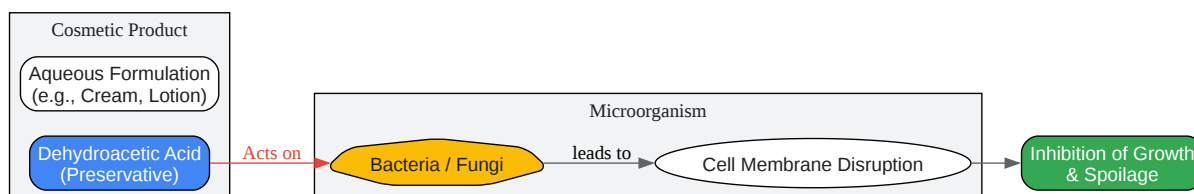
Experimental Workflow: HPLC Analysis



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Caption: Workflow for HPLC analysis of **Dehydroacetic Acid**.

Conceptual Mechanism of Action



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Caption: Conceptual diagram of DHA's preservative action.

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